H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA

Catalog No.
S6583491
CAS No.
415684-38-7
M.F
C64H94F3N19O25
M. Wt
1586.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-...

CAS Number

415684-38-7

Product Name

H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C64H94F3N19O25

Molecular Weight

1586.5 g/mol

InChI

InChI=1S/C62H93N19O23.C2HF3O2/c1-29(2)16-37(76-52(94)35(63)18-32-10-12-34(83)13-11-32)55(97)72-31(5)51(93)75-40(20-48(87)88)53(95)68-24-46(85)74-42(22-50(91)92)58(100)77-38(17-30(3)4)56(98)78-39(19-33-23-66-28-71-33)57(99)80-43(27-82)59(101)79-41(21-49(89)90)54(96)70-26-47(86)81-15-7-9-44(81)60(102)69-25-45(84)73-36(61(103)104)8-6-14-67-62(64)65;3-2(4,5)1(6)7/h10-13,23,28-31,35-44,82-83H,6-9,14-22,24-27,63H2,1-5H3,(H,66,71)(H,68,95)(H,69,102)(H,70,96)(H,72,97)(H,73,84)(H,74,85)(H,75,93)(H,76,94)(H,77,100)(H,78,98)(H,79,101)(H,80,99)(H,87,88)(H,89,90)(H,91,92)(H,103,104)(H4,64,65,67);(H,6,7)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-;/m0./s1

InChI Key

XVFAECGUAQVKCB-YRLUYXAESA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

The compound H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA is a synthetic peptide composed of 13 amino acids. It features a sequence that includes tyrosine, leucine, alanine, aspartic acid, glycine, histidine, serine, proline, and arginine. This peptide is often studied for its potential biological activities and therapeutic applications. The presence of various amino acids suggests a structure that may facilitate interactions with biological receptors or enzymes.

As the specific function and origin of this peptide are unknown, a detailed mechanism of action cannot be provided. However, short peptides can interact with proteins in various ways, such as inhibiting their function, mimicking their binding sites, or activating specific signaling pathways [].

  • Generally, short peptides are not acutely toxic []. However, some peptides can have biological effects depending on their sequence and function.
  • TFA, the attached group, can be irritating to the skin and eyes [].
  • Protein Function Studies

    Researchers can use this peptide as a tool to study the function of larger proteins containing this sequence. By synthesizing the peptide and observing its interactions with other molecules, they can gain insights into the functional role of the corresponding region within the protein ().

  • Ligand Binding Assays

    This peptide could be employed in ligand binding assays to identify molecules that interact with the specific amino acid sequence. Understanding these interactions can be crucial for drug discovery efforts aimed at targeting specific proteins involved in diseases ().

  • Epitope Mapping

    If this sequence represents an epitope (a region of a protein recognized by the immune system), the peptide can be used for epitope mapping experiments. These experiments help researchers identify the specific parts of a protein that are targeted by antibodies ().

  • Vaccine Development

    In some cases, peptides can be used as vaccine candidates themselves, particularly if they represent immunodominant epitopes that trigger a strong immune response. Research would be needed to determine the efficacy and safety of such a vaccine approach for this specific peptide sequence ().

Typical of amino acids and peptides. These include:

  • Hydrolysis: Peptide bonds can be cleaved by water in the presence of acids or enzymes, leading to the release of individual amino acids.
  • Oxidation: Certain amino acids in the peptide may be oxidized under specific conditions, affecting their side chains and altering the peptide's properties.
  • Acylation and Alkylation: The amino groups can react with acylating agents or alkylating agents to modify the peptide structure for various purposes.

Peptides similar to H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA are known to exhibit a range of biological activities, including:

  • Hormonal Activity: Some peptides can mimic or inhibit hormone functions.
  • Neurotransmission: Certain sequences may influence neurotransmitter release or receptor binding.
  • Antimicrobial Properties: Peptides can exhibit antibacterial or antifungal activities.

The specific biological activity of this peptide would depend on its interaction with target receptors or enzymes in biological systems.

The synthesis of H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA can be achieved through several methods:

  • Solid Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves sequential addition of protected amino acids to a solid support.
  • Liquid Phase Peptide Synthesis: Less common than SPPS, this method involves synthesizing peptides in solution.
  • Recombinant DNA Technology: This method uses genetically modified organisms to produce peptides through expression systems.

H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA has potential applications in various fields:

  • Pharmaceuticals: As a therapeutic agent in conditions where peptide hormones play a role.
  • Research: Used in studies exploring peptide interactions with receptors or enzymes.
  • Biotechnology: May serve as a model for designing new peptides with enhanced biological activity.

Interaction studies involving H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA typically focus on its binding affinity to specific receptors or enzymes. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To analyze binding thermodynamics.
  • Fluorescence Resonance Energy Transfer (FRET): To study conformational changes upon binding.

These studies help elucidate the functional role of the peptide in biological systems.

Several peptides share structural similarities with H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA. Here are some examples:

Compound NameSequenceUnique Features
Pancreatic PolypeptideAla-Pro-Leu-Glu-Pro-Met-Tyr-Pro-Gly...Involved in regulating pancreatic function
ThymopentinArg-Lys-Asp-Val-Tyr-OHImmunomodulatory properties
SomatostatinTyr-Gly-Cys-Lys-Asn-Phe-Phe...Inhibits growth hormone release
Neurokinin BAsp-Met-His-Asp-Phe-Phe-Val...Role in pain transmission and neurogenic inflammation

These compounds highlight the diversity within peptide structures and their potential roles in biological systems while emphasizing the unique sequence and potential applications of H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA.

Hydrogen Bond Acceptor Count

31

Hydrogen Bond Donor Count

23

Exact Mass

1585.66203405 g/mol

Monoisotopic Mass

1585.66203405 g/mol

Heavy Atom Count

111

Dates

Last modified: 11-23-2023

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